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Technical Support Center: Troubleshooting
Internalin Western Blots
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals resolve issues related to antibody

cross-reactivity in western blots for the Listeria monocytogenes protein, internalin.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands or bands at unexpected sizes in my internalin western

blot?

Multiple or unexpected bands can arise from several factors:

Protein Degradation: The target protein may have been cleaved or digested. Ensure samples

are kept on ice and use fresh protease inhibitors in your lysis buffer.[1][2][3]

Post-Translational Modifications: Modifications like glycosylation can cause proteins to

migrate differently than their predicted molecular weight.[1][4]

Splice Variants or Isoforms: Your antibody may be detecting different forms of the internalin
protein.
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Antibody Cross-Reactivity: The antibody may be binding to other proteins with similar

epitopes, such as other members of the internalin family (e.g., InlA, InlB, InlG).[2][5]

Incomplete Denaturation: Protein multimers can form if samples are not fully reduced and

denatured, leading to higher molecular weight bands. Try boiling your samples in loading

buffer with fresh reducing agents (DTT or β-mercaptoethanol) for 10 minutes instead of 5.[1]

[2]

High Antibody Concentration: Using too much primary or secondary antibody can lead to

non-specific binding.[6][7]

Q2: How can I determine if the extra bands are due to non-specific binding or true cross-

reactivity?

To investigate the source of unexpected bands, consider the following controls:

Negative Control: Run a lysate from a cell line or bacterial strain known not to express the

target internalin. If bands still appear, they are likely due to non-specific binding.[1]

Secondary Antibody Control: Incubate a blot with only the secondary antibody. Any signal

detected is due to non-specific binding of the secondary antibody.[1][2]

Peptide Competition Assay: Pre-incubate the primary antibody with the immunizing peptide.

This should block the antibody from binding to the target protein on the blot, causing the

specific band to disappear. Non-specific bands will remain.[2]

Q3: My anti-InlA antibody seems to be cross-reacting with InlB. How can I resolve this?

Cross-reactivity between internalin family members is a common challenge. To improve

specificity:

Optimize Antibody Concentration: Titrate your primary antibody to find the lowest

concentration that still provides a strong specific signal with minimal background.[6][8]

Adjust Blocking and Washing Conditions: Increase the stringency of your protocol. This can

involve testing different blocking agents, increasing the duration of blocking and washing

steps, or adding a detergent like Tween 20 to your buffers.[4][9][10]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.bio-rad-antibodies.com/western-blot-unusual-unexpected-bands-western-blotting.html
https://pdfs.semanticscholar.org/2c06/fe9a1006dba324bc0b956599fb473e9002c1.pdf
https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/western-blot-trouble-shooting/
https://www.bio-rad-antibodies.com/western-blot-unusual-unexpected-bands-western-blotting.html
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-troubleshooting.html
https://stjohnslabs.com/western-blot-troubleshooting/
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/western-blot-trouble-shooting/
https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/western-blot-trouble-shooting/
https://www.bio-rad-antibodies.com/western-blot-unusual-unexpected-bands-western-blotting.html
https://www.bio-rad-antibodies.com/western-blot-unusual-unexpected-bands-western-blotting.html
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-troubleshooting.html
https://azurebiosystems.com/blog/western-blot-troubleshooting-what-to-do-about-non-specific-bands/
https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-troubleshooting
https://nordicbiosite.com/news/5-tips-for-reducing-non-specific-signal-on-western-blots
https://bitesizebio.com/26042/non-specific-binding-tips-to-sharpen-up-your-western-blot/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform Antibody Pre-adsorption: Incubate your primary antibody with a lysate from a source

that expresses the cross-reactive protein (InlB) but not your target (InlA). This will remove the

cross-reactive antibodies from your antibody pool.[11][12]

Use Affinity-Purified Antibodies: Whenever possible, use affinity-purified primary and

secondary antibodies to reduce non-specific binding.[2][13]

Troubleshooting Workflow for Cross-Reactivity
If you suspect cross-reactivity is affecting your internalin western blot, follow this logical

troubleshooting workflow.
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Caption: A flowchart for troubleshooting western blot cross-reactivity.
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Data Presentation
Table 1: Comparison of Common Blocking Buffers
Choosing the right blocking buffer is a critical step in reducing background and non-specific

binding.[14][15] The ideal choice depends on the specific antibodies and detection system

used.
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Blocking
Agent

Concentration Advantages Disadvantages Best For

Non-fat Dry Milk
3-5% in TBS-

T/PBS-T

Inexpensive,

widely effective

for reducing

background.

Can mask some

antigens;

contains

phosphoproteins

(casein) that

interfere with

phospho-

antibody

detection.[15][16]

General

chemiluminescen

t detection.

Bovine Serum

Albumin (BSA)

3-5% in TBS-

T/PBS-T

Good all-purpose

blocker; low

cross-reactivity.

[16]

Recommended

for phospho-

specific

antibodies.

More expensive

than milk.

Batches can vary

in quality.

Phospho-protein

detection, biotin-

based systems.

Normal Serum
5-10% in

TBS/PBS

Can reduce

background from

secondary

antibodies by

blocking non-

specific sites.

Must be from the

same species as

the secondary

antibody host to

avoid cross-

reactivity.

When high

background from

the secondary

antibody is an

issue.

Commercial/Prop

rietary Buffers
Varies

Optimized for

specific

applications

(e.g., fluorescent

detection); often

protein-free

options are

available.[8]

Can be

expensive.[15]

Fluorescent

westerns,

systems with

high cross-

reactivity to

protein-based

blockers.
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Experimental Protocols
Protocol 1: Antibody Pre-adsorption (Cross-Adsorption)
This technique removes antibodies that cross-react with non-target proteins from your sample.

[12]

Objective: To eliminate cross-reactivity of a primary antibody against a known off-target protein.

Materials:

Primary antibody solution (at optimized working dilution).

Lysate from a source expressing the cross-reactive protein (e.g., L. monocytogenes strain

expressing InlB but not InlA).

Lysate from a negative control (does not express either protein).

Microcentrifuge tubes.

Procedure:

Prepare two tubes of your primary antibody at its optimal working dilution.

To one tube, add the lysate containing the cross-reactive protein. To the other tube, add the

negative control lysate. The amount of lysate to add may require optimization, but a starting

point is 50-100 µg of total protein per 1 mL of diluted antibody solution.

Incubate both tubes for 1-2 hours at 4°C or 30-60 minutes at room temperature with gentle

agitation.[17][18]

Centrifuge the tubes at >12,000 x g for 15 minutes at 4°C to pellet the antibody-antigen

complexes.[19]

Carefully collect the supernatant from each tube. This is your pre-adsorbed primary antibody

solution.

Proceed with the western blot protocol, incubating one membrane with the pre-adsorbed

antibody and a second identical membrane with the control-incubated antibody.
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Compare the results. The signal from the cross-reactive band should be significantly reduced

or eliminated on the membrane probed with the pre-adsorbed antibody.[18]

Protocol 2: Peptide Competition Assay
This assay confirms the specificity of an antibody for its target epitope.[19][20]

Objective: To confirm that the primary antibody is binding specifically to the intended target

protein.

Materials:

Primary antibody solution (at optimized working dilution).

Immunizing peptide (the peptide used to generate the antibody).

Two identical western blot membranes with transferred protein samples.

Antibody dilution buffer (e.g., 5% BSA in TBS-T).

Procedure:

Prepare two tubes with enough diluted primary antibody to probe each membrane.

Tube A (Blocked Antibody): Add the immunizing peptide to the antibody solution. A 5-10 fold

excess of peptide by weight (or ~200-fold molar excess) is a common starting point.[21][22]

Tube B (Control Antibody): Add an equivalent volume of buffer (e.g., PBS) to the second

antibody tube.[17]

Incubate both tubes for 30-60 minutes at room temperature or overnight at 4°C with gentle

agitation to allow the peptide to bind to the antibody.[17][20]

Proceed with your standard western blot protocol, incubating one membrane with the

"Blocked Antibody" solution and the other with the "Control Antibody" solution.[21]

After developing the blots, compare the results. If the antibody is specific, the band

corresponding to your target protein should be absent or significantly weaker on the blot
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incubated with the blocked antibody.[17][22] Non-specific bands will be unaffected.

Setup
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Caption: Workflow for a peptide competition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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